
5,5-Dimethylhex-3-yn-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,5-Dimethylhex-3-yn-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2490430-28-7 . It has a molecular weight of 161.67 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 5,5-dimethylhex-3-yn-1-amine hydrochloride . The InChI Code is 1S/C8H15N.ClH/c1-8(2,3)6-4-5-7-9;/h5,7,9H2,1-3H3;1H . The Canonical SMILES representation is CC©©CC(C#C)N.Cl .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 161.67 g/mol . It has 2 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 161.0971272 g/mol . The topological polar surface area of the compound is 26 Ų . The compound has a complexity of 121 .
Wissenschaftliche Forschungsanwendungen
Exploration of Experimental and Theoretical Properties
A detailed study by Fatima et al. (2021) explores the experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), a derivative of 5,5-Dimethyl-1,3 cyclohexanedione (DIMEDONE), employing Density Functional Theory (DFT) for optimization and analysis. This compound, part of the β-Enaminones, is utilized in synthesizing nitrogen-containing compounds, indicating its pivotal role in organic synthesis and potential applications in designing novel organic materials and pharmaceuticals (Fatima et al., 2021).
Hydrogen Bonded Supramolecular Networks
Jin et al. (2011) examined the noncovalent weak interactions between organic base 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives, leading to the formation of anhydrous and hydrous multicomponent organic salts. These compounds form proton-transfer complexes characterized by X-ray diffraction analysis, demonstrating the potential of 5,5-Dimethylhex-3-yn-1-amine; hydrochloride in creating supramolecular structures that could be beneficial in nanotechnology, sensor applications, and the development of novel materials (Jin et al., 2011).
Catalytic Applications and Organic Synthesis
The synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine, as reported by Kozhushkov et al. (2010), showcases the application of new 1,1-dimethylpropargylamine surrogates prepared as hydrochlorides. These compounds, achieved in significant yields, highlight the role of 5,5-Dimethylhex-3-yn-1-amine; hydrochloride in catalyzing reactions and synthesizing cyclopropyl and cyclobutyl amines, underscoring its importance in medicinal chemistry and the synthesis of complex organic molecules (Kozhushkov et al., 2010).
Bioconjugation in Aqueous Media
Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media, using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a case study. This research is critical for understanding the biochemical applications of carbodiimides, including 5,5-Dimethylhex-3-yn-1-amine; hydrochloride, in bioconjugation reactions, which are fundamental in drug development and biomolecular engineering (Nakajima & Ikada, 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5,5-dimethylhex-3-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2,3)6-4-5-7-9;/h5,7,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXJVOJWYUENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

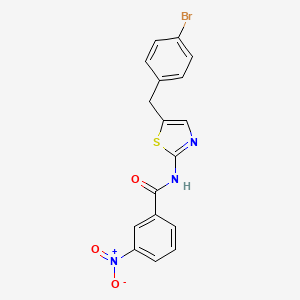
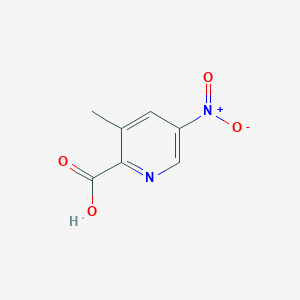

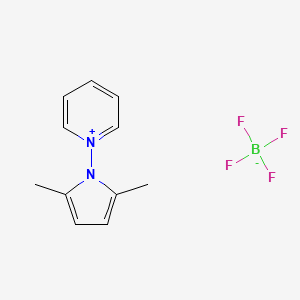

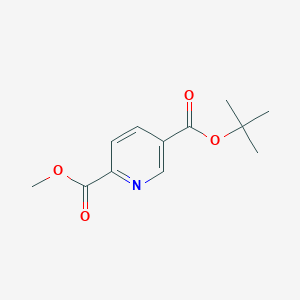
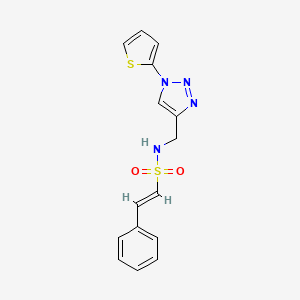
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)
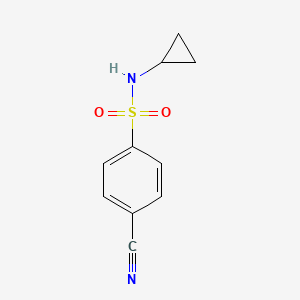
![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)